6,6-dimethylheptan-2-amine hydrochloride
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Overview
Description
6,6-Dimethylheptan-2-amine hydrochloride is a chemical compound with the molecular formula C9H22ClN. It is a derivative of heptanamine, characterized by the presence of two methyl groups at the sixth carbon position and an amine group at the second carbon position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethylheptan-2-amine hydrochloride typically involves the alkylation of heptan-2-amine with appropriate alkylating agents. One common method is the reaction of heptan-2-amine with 2-chloro-6,6-dimethylheptane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylheptan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
6,6-Dimethylheptan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 6,6-dimethylheptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Octodrine (dimethylhexylamine): A sympathomimetic and stimulant medication.
Isometheptene: A compound with similar structural features used in the treatment of migraines.
Uniqueness
6,6-Dimethylheptan-2-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
927-87-7 |
---|---|
Molecular Formula |
C9H22ClN |
Molecular Weight |
179.7 |
Purity |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.